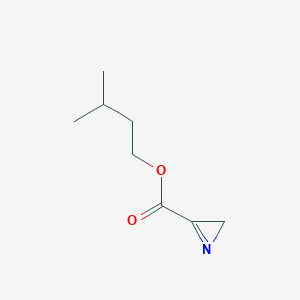

Isopentyl 2H-azirine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-methylbutyl 2H-azirine-3-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-4-11-8(10)7-5-9-7/h6H,3-5H2,1-2H3 |

InChI Key |

QXVSPRAFSKKBIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C1=NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2h Azirine 3 Carboxylates

Direct Synthetic Approaches

Direct methods focus on constructing the azirine ring from acyclic or other three-membered ring precursors.

A key method for synthesizing 2H-azirine-3-carboxylates is the dehydrochlorination of the corresponding 2-chloroaziridine-2-carboxylates. nih.govacs.org This elimination reaction is conceptually straightforward, involving the removal of a hydrogen and a chlorine atom from adjacent positions on the aziridine (B145994) ring to form the C=N double bond of the azirine.

This approach has proven particularly valuable in the asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates. nih.govacs.orgnih.gov By starting with an enantiomerically pure 2-chloroaziridine-2-carboxylate, the resulting 2H-azirine-3-carboxylate can be obtained in high enantiopurity. nih.govacs.org The reaction is typically induced by a base, where the nitrogen anion initiates the expulsion of the chloride ion. nih.gov For instance, the use of Grignard reagents like methylmagnesium bromide (MeMgBr) has been effective in promoting this transformation. nih.gov However, conventional methods available for azirine preparation, such as this one, are often not suitable for asymmetric synthesis unless a chiral precursor is used. acs.org

The thermal decomposition, or pyrolysis, of vinyl azides is a classical and widely used method for generating 2H-azirines. rsc.orgsemanticscholar.org When a vinyl azide (B81097) is heated, it loses a molecule of nitrogen gas (N₂). The resulting highly reactive vinylnitrene intermediate then cyclizes to form the strained 2H-azirine ring. rsc.orgsemanticscholar.org This process can occur through two mechanistic pathways: either the sequential loss of nitrogen followed by cyclization or a simultaneous (concerted) ring closure with nitrogen extrusion. rsc.org

This method has been successfully applied to the synthesis of 2H-azirine-3-carboxamides from 2-azidoacrylamides. researchgate.net The 2-azidoacrylamides are typically prepared from the corresponding acrylamides via bromination and subsequent reaction with sodium azide. Pyrolysis of these azides in a solvent like toluene (B28343) yields the desired 2H-azirine-3-carboxamides. researchgate.net Similarly, the thermolysis of 1-phthalimido-1,2,3-triazoles can also produce 2H-azirines. rsc.org While effective, a limitation of using vinyl azides is that they generally lack chirality, making this route less direct for asymmetric synthesis. acs.org

| Method | Precursor | Key Reagents/Conditions | Primary Product | Key Findings |

|---|---|---|---|---|

| Dehydrochlorination | 2-Chloroaziridine-2-carboxylates | Base (e.g., MeMgBr) | 2H-Azirine-3-carboxylates | Effective for asymmetric synthesis from chiral precursors. nih.govacs.org |

| Thermal Decomposition/Pyrolysis | Vinyl Azides / Azidoacrylamides | Heat (Pyrolysis in toluene) | 2H-Azirines / 2H-Azirine-3-carboxamides | A classic, general method; precursors typically lack chirality. rsc.orgresearchgate.net |

The rearrangement of isoxazole (B147169) rings into 2H-azirines represents a powerful and versatile synthetic strategy, often catalyzed by metal complexes or mediated by bases. beilstein-journals.orgresearchgate.net

Metal-catalyzed isomerization provides an efficient route to 2H-azirine derivatives from isoxazoles, particularly those with a heteroatom substituent at the C5 position. researchgate.netnih.gov

Rhodium(II)-Catalyzed Isomerization: Rhodium(II) carboxylates, such as Rh₂(Piv)₄, are highly effective catalysts for converting 5-alkoxyisoxazoles into 2H-azirine-2-carboxylates. organic-chemistry.org This method is scalable and can provide high yields. organic-chemistry.org For example, dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate was successfully prepared via the Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate. beilstein-journals.orgresearchgate.net Rhodium catalysts have also been employed in the asymmetric isomerization of isoxazoles to produce chiral 2H-azirines. researchgate.net

Iron(II) Chloride-Catalyzed Isomerization: Anhydrous iron(II) chloride (FeCl₂) is an effective catalyst for the isomerization of 5-chloroisoxazoles into highly reactive 2H-azirine-2-carbonyl chlorides. beilstein-journals.orgacs.orgnih.gov This reaction typically proceeds at room temperature in a solvent like acetonitrile. beilstein-journals.orgbeilstein-journals.org The resulting azirine-2-carbonyl chlorides are versatile intermediates that can be trapped in situ with various nucleophiles (like water, amines, or alcohols) to generate a diverse range of 2H-azirine-2-carboxylic acid derivatives, including the acids themselves, amides, and esters. beilstein-journals.orgnih.govbeilstein-journals.org The proposed mechanism involves the formation of an isoxazole-iron complex, which facilitates the cleavage of the N-O bond and subsequent cyclization to the azirine ring. beilstein-journals.org

Isomerization of certain isoxazole derivatives can also be achieved under basic conditions. For instance, 2-(isoxazole-3-ylcarbonyl)-3-arylazirines have been shown to isomerize to 3-(oxazol-5-yl)isoxazoles when treated with excess potassium carbonate in methanol (B129727) at room temperature. mdpi.com This demonstrates that the azirine ring can be involved in base-catalyzed rearrangements, highlighting the delicate balance and potential for controlled isomerizations in these systems.

| Catalyst | Isoxazole Precursor Type | Product Type | Typical Conditions |

|---|---|---|---|

| Rhodium(II) Carboxylates (e.g., Rh₂(Piv)₄) | 5-Alkoxyisoxazoles / 5-Methoxyisoxazole-4-carboxylates | 2H-Azirine-2-carboxylates / 2H-Azirine-2,2-dicarboxylates | Low catalyst loading, often scalable. organic-chemistry.orgbeilstein-journals.org |

| Iron(II) Chloride (FeCl₂) | 5-Chloroisoxazoles / 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | 2H-Azirine-2-carbonyl chlorides | Anhydrous FeCl₂, acetonitrile, room temperature. beilstein-journals.orgbeilstein-journals.org |

Isomerization of Isoxazole Derivatives

Advanced and Emerging Synthetic Strategies

Research continues to uncover novel and more efficient pathways to 2H-azirines. One emerging area involves the ruthenium-catalyzed synthesis from isoxazolinone substrates, which are readily accessible from β-ketoesters. nih.govfigshare.com This method operates under neutral conditions with low catalyst loadings, offering an efficient route to 2H-azirines that can serve as precursors to other functionalized heterocycles. nih.govfigshare.com

Another advanced strategy is the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines. This process allows for the asymmetric preparation of N-H aziridine-2-carboxylates, which are stable and versatile chiral building blocks, while also providing the unreacted, enantioenriched 2H-azirines. chemrxiv.org Furthermore, visible-light-promoted reactions are gaining traction. For example, the regioselective coupling of aryl-2H-azirines with (diacetoxy)iodobenzene can be achieved using Rose Bengal as an organophotoredox catalyst under aerobic conditions at room temperature. organic-chemistry.org These newer methods highlight a trend towards milder reaction conditions, catalytic approaches, and the development of stereoselective transformations. nih.govchemrxiv.orgorganic-chemistry.org

Swern Oxidation of NH-Aziridine Phosphonates and Carboxylates

The Swern oxidation, a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, has been adapted for the synthesis of 2H-azirines from their corresponding saturated aziridine precursors. alfa-chemistry.comorganic-chemistry.org While the initial concept involved the oxidation of NH-aziridine phosphonates, the methodology has been successfully applied to the synthesis of optically active 2H-azirine-2-carboxylic esters from aziridine-2-carboxylic esters. nih.govru.nl

This approach involves the oxidation of the secondary amine within the aziridine ring to an imine, thus forming the C=N double bond of the 2H-azirine. The reaction is carried out at low temperatures, typically around -78°C, using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). alfa-chemistry.comorganic-chemistry.orgru.nl A key finding is that the oxidation of both cis and trans aziridine-2-carboxylate (B8329488) esters regioselectively yields the 2H-azirine-2-carboxylate, where the double bond is not in conjugation with the ester group. ru.nl This method provides a valuable route to homochiral 2H-azirine esters. ru.nl

Table 1: Swern Oxidation of Aziridine-2-Carboxylic Esters

| Starting Material (Aziridine Ester) | Product (2H-Azirine Ester) | Yield (%) | Reference |

|---|---|---|---|

| Methyl 3-phenylaziridine-2-carboxylate | Methyl 3-phenyl-2H-azirine-2-carboxylate | Not specified | ru.nl |

Oxidative Cyclization of Enamines

A practical and facile method for the synthesis of 2H-azirines involves the oxidative cyclization of enamines. organic-chemistry.org This approach is notable for its use of molecular iodine as the mediator under mild, transition-metal-free conditions. organic-chemistry.org The reaction proceeds efficiently from readily available enamine precursors, making it a scalable and operationally simple method for accessing a variety of 2H-azirine derivatives. organic-chemistry.org

The mechanism is believed to involve the reaction of the enamine with iodine to form an intermediate that subsequently undergoes intramolecular cyclization to furnish the 2H-azirine ring. This method has been demonstrated to be effective for a range of substituted enamines, leading to the corresponding 2-aryl- and 2-alkyl-2H-azirines.

Table 2: Iodine-Mediated Oxidative Cyclization of Enamines

| Enamine Substrate | Product (2H-Azirine) | Yield (%) | Reference |

|---|---|---|---|

| 1-(1-Phenylvinyl)pyrrolidine | 2-Phenyl-2-(pyrrolidin-1-yl)-2H-azirine | 85 | organic-chemistry.org |

| 1-(1-p-Tolylvinyl)pyrrolidine | 2-p-Tolyl-2-(pyrrolidin-1-yl)-2H-azirine | 82 | organic-chemistry.org |

C(sp³)-H Acyloxylation and Activation Methodologies

While not a primary method for the synthesis of the azirine ring itself, C(sp³)-H acyloxylation represents a significant post-functionalization strategy. This approach introduces an acyloxy group onto a pre-formed 2H-azirine at the C3 position. Research has demonstrated both iron-catalyzed and visible-light-promoted methods for this transformation. organic-chemistry.org

The iron-catalyzed C(sp³)-H acyloxylation of 3-aryl-2H-azirines utilizes hypervalent iodine(III) reagents to provide monoacyloxylated products in good yields. organic-chemistry.org Alternatively, a visible-light-promoted method employs Rose Bengal as an organophotoredox catalyst, reacting aryl-2H-azirines with (diacetoxy)iodobenzene under aerobic conditions at room temperature. organic-chemistry.org These methods are valuable for introducing further functionality into the 2H-azirine scaffold.

Table 3: C(sp³)-H Acyloxylation of 3-Aryl-2H-azirines

| Catalyst/Promoter | Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iron Catalyst | Hypervalent Iodine(III) Reagent | Monoacyloxylated 3-aryl-2H-azirine | Good | organic-chemistry.org |

Alkyne Functionalization Approaches

A powerful strategy for the synthesis of 2H-azirine-2-carboxylates involves the isomerization of isoxazoles, which can be readily prepared from alkyne precursors. A notable example is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. nih.govacs.orgmdpi.comnih.govfao.orgbeilstein-journals.orgrsc.org These highly reactive intermediates can be trapped in situ with various nucleophiles, including alcohols, to generate the corresponding 2H-azirine-2-carboxylates. mdpi.comnih.govbeilstein-journals.org

This method provides a versatile entry point to a wide range of 2H-azirine-2-carboxylic acid derivatives from simple starting materials. nih.govbeilstein-journals.org The process involves the formation of an isoxazole-iron complex, which facilitates the cleavage of the N-O bond and subsequent 1,3-cyclization to form the 2H-azirine ring. nih.govbeilstein-journals.org Additionally, rhodium-catalyzed isomerization of 5-alkoxyisoxazoles has been reported as a convenient method for preparing 2H-azirine-2-carboxylates. organic-chemistry.org

Table 4: Synthesis of 2H-Azirine-2-carboxylates from Isoxazole Precursors

| Isoxazole Precursor | Catalyst | Intermediate | Subsequent Nucleophile | Final Product | Reference |

|---|---|---|---|---|---|

| 5-Chloroisoxazole | FeCl₂ | 2H-Azirine-2-carbonyl chloride | Alcohol (e.g., Methanol, Ethanol) | Methyl/Ethyl 2H-azirine-2-carboxylate | mdpi.comnih.govbeilstein-journals.org |

Alkaloid-Mediated Neber Rearrangement

The Neber rearrangement is a classic method for converting ketoximes into α-amino ketones, which can also be harnessed to produce 2H-azirines. A significant advancement in this area is the development of an asymmetric, alkaloid-mediated Neber rearrangement for the synthesis of optically active 2H-azirine carboxylic esters.

This enantioselective reaction utilizes a bifunctional thiourea (B124793) catalyst derived from a cinchona alkaloid. rsc.org The reaction of β-ketoxime sulfonates in the presence of a small amount of this organocatalyst proceeds stereoselectively to afford 2H-azirine carboxylic esters in good yields and with high enantiomeric excess. rsc.org This method represents a powerful tool for the asymmetric synthesis of this important class of heterocycles.

Table 5: Alkaloid-Mediated Asymmetric Neber Rearrangement

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|

Continuous Flow Synthesis Techniques

Continuous flow technology offers several advantages for the synthesis of 2H-azirines, including enhanced safety, scalability, and precise control over reaction parameters. One application of this technology is the photocarboxylation of arylated 2H-azirines. d-nb.info In this process, a solution of the 2H-azirine is irradiated with UV light in the presence of carbon dioxide, delivered via a mass flow controller. This leads to the formation of an azomethine ylide intermediate, which undergoes a cycloaddition with CO₂ to produce oxazolones, which are precursors to valuable heterocyclic products. d-nb.info

Another continuous flow approach involves the synthesis of 2H-azirines from vinyl azides. d-nb.info This method allows for the safe handling of potentially explosive vinyl azide precursors by generating and consuming them in a continuous stream, thereby minimizing the risks associated with batch processing. The thermal or photochemical decomposition of the vinyl azide in a flow reactor leads to the formation of the 2H-azirine through intramolecular cyclization and extrusion of nitrogen gas.

Table 6: Continuous Flow Synthesis of 2H-Azirine Derivatives

| Synthetic Approach | Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photocarboxylation | Arylated 2H-azirine | CO₂, UV light (365 nm) | Oxazolone | d-nb.info |

Reactivity and Mechanistic Investigations of 2h Azirine 3 Carboxylates

Electrophilic Behavior of the Azirine Ring

The 2H-azirine ring system is characterized by significant ring strain, which has been estimated to be greater than 170 kJ mol⁻¹. core.ac.uk This inherent strain, combined with the polarized nature of the C=N double bond, renders the C2 carbon atom an electrophilic center, making it highly reactive towards nucleophiles. core.ac.ukresearchgate.net The addition of a nucleophile across the imine bond is an energetically favorable process as it relieves the ring strain by approximately 109 kJ mol⁻¹, leading to the formation of a more stable, saturated aziridine (B145994) ring. core.ac.ukresearchgate.net The electrophilic character of the C=N bond in 2H-azirines is considerably higher than that of a typical imine, facilitating a wide range of addition reactions. researchgate.net

The primary reaction pathway for 2H-azirines with nucleophiles is the addition to the C=N bond, which typically yields aziridine derivatives as the initial products. core.ac.ukmdpi.com Depending on the substituents on the azirine and the nature of the nucleophile, these initially formed aziridines may be stable and isolable or may undergo subsequent ring-opening reactions to form various acyclic products. core.ac.ukcore.ac.uk

The reaction of 2H-azirine-3-carboxylates with oxygen-based nucleophiles like alcohols and carboxylic acids has been documented. Alcohols, such as methanol (B129727) and propargyl alcohol, add across the C=N bond to yield the corresponding 2-alkoxyaziridines. researchgate.netrsc.org These additions often result in stable aziridine products. rsc.org

Carboxylic acids also react with the azirine ring. In these reactions, the azirine is typically protonated at the nitrogen atom under acidic conditions, followed by the nucleophilic attack of the carboxylate. core.ac.uk This process often leads to ring-opened products, such as α-amido ketones, rather than stable aziridines. core.ac.uk

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Azirine Reactant | Product Type | Reference |

|---|---|---|---|

| Propargyl alcohol | Methyl 2-aryl-2H-azirine-3-carboxylate | Aziridine | rsc.org |

| Methanol | 2H-azirine | α-Aminoacetal (ring-opened) | researchgate.net |

| Carboxylic acids | 3-Phenyl-2H-azirine | Amide (ring-opened) | core.ac.uk |

| Water | 2-Halo-2H-azirine | 2-Hydroxy-2H-azirine intermediate | scispace.com |

Thiols are effective nucleophiles for reactions with 2H-azirine-3-carboxylates. rsc.org The addition of thiols, such as benzenethiol (B1682325), to the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates proceeds smoothly to give stable 2-thio-substituted aziridines. rsc.orgcapes.gov.br In some cases, particularly with phosphorylated 2H-azirines, the reaction with benzenethiol can lead directly to ring-opened products like α-aminophosphine oxides. acs.orgacs.org The high nucleophilicity of sulfur compounds facilitates these additions. libretexts.org

Table 2: Reactions with Sulfur Nucleophiles

| Nucleophile | Azirine Reactant | Product Type | Reference |

|---|---|---|---|

| Thiols | Methyl 2-aryl-2H-azirine-3-carboxylates | Aziridines | rsc.orgcapes.gov.br |

| Benzenethiol | 2H-Azirine phosphonates/phosphine (B1218219) oxides | Functionalized aziridines or ring-opened α-aminophosphorus derivatives | acs.orgacs.orgnih.gov |

A wide variety of nitrogen nucleophiles react with 2H-azirines. Primary and secondary aliphatic amines typically add to 2H-azirine-3-carboxylates, leading to ring-opened products. rsc.orgcapes.gov.br For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with amines like morpholine (B109124) results in the formation of methyl 3-aminoacrylates. rsc.org

Heteroaromatic nitrogen compounds, such as phthalimide (B116566) and imidazole (B134444), also serve as effective nucleophiles. core.ac.uknih.gov The addition of phthalimide and imidazole to 2H-azirine phosphine oxides and phosphonates has been shown to produce functionalized trans-aziridines stereoselectively. acs.orgnih.gov In the case of 2-halo-2H-azirines, reaction with nucleophiles like potassium phthalimide or aniline (B41778) can result in a nucleophilic substitution at the C2 position, preserving the azirine ring. core.ac.ukscispace.comnih.gov

Table 3: Reactions with Nitrogen Nucleophiles

| Nucleophile | Azirine Reactant | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Aliphatic Amines | Methyl 2-aryl-2H-azirine-3-carboxylates | Methyl 3-aminoacrylates (ring-opened) | rsc.orgcapes.gov.br |

| Phthalimide | 2H-Azirine phosphine oxide | trans-Aziridine | acs.org |

| Imidazole | 2H-Azirine phosphine oxide | trans-Aziridine | nih.gov |

| Aniline | 2-Bromo-2H-azirine | 2-Phenylamino-2H-azirine (substitution) | core.ac.uk |

| Ethanolamine | 2-Bromo-2H-azirine | 2H- core.ac.ukresearchgate.netOxazine (addition/ring-opening/cyclization) | core.ac.ukscispace.com |

Carbon-based nucleophiles readily add to the C=N bond of the azirine ring. Grignard reagents, for instance, react with 2H-azirine-3-carboxylates to yield aziridines. core.ac.uk The nucleophilic attack generally occurs from the least hindered face of the ring, but the presence of the ester group can direct the attack to the more hindered face. core.ac.uk The addition of Grignard reagents to 2H-azirine phosphonates and phosphine oxides is an efficient and stereoselective method for synthesizing functionalized aziridines. acs.orgacs.orgnih.gov

Enamines, such as 4-cyclohexen-1-ylmorpholine, also react with 2H-azirine-3-carboxylates to form aziridine products. rsc.orgcapes.gov.br The reaction with acetylacetone, often catalyzed by Ni(acac)₂, is another example of C-nucleophile addition. researchgate.net

Table 4: Reactions with Carbon Nucleophiles

| Nucleophile | Azirine Reactant | Product Type | Reference |

|---|---|---|---|

| Grignard Reagents | 2H-Azirine-3-carboxylates | Aziridines | core.ac.uk |

| Grignard Reagents | 2H-Azirine phosphonate/phosphine oxide | Aziridine-2-phosphonate/phosphine oxide | acs.orgacs.orgnih.gov |

| Enamines | Methyl 2-aryl-2H-azirine-3-carboxylate | Aziridines | rsc.orgcapes.gov.br |

| Acetylacetone | 2H-Azirines | Addition product | researchgate.net |

Phosphorus nucleophiles, such as phosphites, are known to react with 2H-azirines. mdpi.com This reaction is part of the broader reactivity of heteroatomic nucleophiles with the electrophilic C=N bond of the azirine ring, typically leading to the formation of aziridine derivatives. researchgate.netmdpi.com The addition of phosphites introduces a phosphorus-containing functional group, expanding the synthetic utility of the azirine core.

Nucleophilic Addition Reactions to the C=N Bond

Addition of Heteroaryl-Nucleophiles (e.g., Arylpyrazoles)

The reaction of 2H-azirine-3-carboxylates with heteroaryl nucleophiles, such as arylpyrazoles, proceeds through the nucleophilic addition of the heteroaryl group to the electrophilic carbon of the azirine's C=N bond. This addition leads to the formation of aziridine adducts. For instance, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with various nucleophiles, including those containing heteroaryl moieties, has been shown to yield stable aziridine derivatives. rsc.orgcapes.gov.br The specific reaction of isopentyl 2H-azirine-3-carboxylate with arylpyrazoles would be expected to follow a similar pathway, resulting in the corresponding isopentyl 3-(arylpyrazolyl)aziridine-3-carboxylates. The reaction is driven by the relief of ring strain in the 2H-azirine and the formation of a more stable aziridine ring.

Pathways to Aziridine Adducts and Subsequent Rearrangements

The addition of nucleophiles to 2H-azirine-3-carboxylates is a general method for the synthesis of substituted aziridines. mdpi.com The reaction typically involves the attack of the nucleophile on the C3 carbon of the azirine ring, leading to the formation of a transient zwitterionic or carbanionic intermediate, which then cyclizes to the aziridine product. nih.gov Thiols, for example, add readily to the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to afford the corresponding aziridines in good yields. rsc.orgcapes.gov.br Similarly, primary and secondary aliphatic amines react with these azirines, though this can sometimes lead to ring-opened products instead of aziridines. capes.gov.br

The resulting aziridine adducts can sometimes undergo subsequent rearrangements, depending on the nature of the substituents and the reaction conditions. These rearrangements can be thermally or photochemically induced and may involve cleavage of the C-C or C-N bonds of the aziridine ring. researchgate.net For example, the formation of azomethine ylides from the ring-opening of aziridines is a known process that can lead to further cycloaddition reactions. mdpi.com

Formation of Ring-Opened Products (e.g., Methyl 3-Aminoacrylates, Dihydrofuranols, Alpha-Amino Esters, Alpha-Amino Ketones)

In some cases, the reaction of 2H-azirine-3-carboxylates with nucleophiles leads directly to ring-opened products instead of stable aziridine adducts. mdpi.com For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with primary and secondary aliphatic amines can yield methyl 3-aminoacrylates. capes.gov.br This outcome is believed to occur through an initial nucleophilic addition to form an unstable aziridine intermediate that readily undergoes ring-opening across the C-C bond. mdpi.com

Hydrolysis of Diels-Alder adducts derived from 2H-azirine-3-carboxylates can also lead to ring-opened products. For instance, the hydrolysis of the adduct formed between methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate and furan (B31954) results in the formation of a dihydrofuranol through cleavage of a C-N bond. capes.gov.brrsc.org The reaction of this same azirine with alcohols similarly yields 2-alkoxy-2,5-dihydrofurans. capes.gov.brresearchgate.net

Furthermore, the ring-opening of aziridines derived from 2H-azirine-3-carboxylates is a valuable strategy for the synthesis of α-amino esters and α-amino ketones. Nucleophilic ring-opening of aziridine-2-carboxylates is a common method for preparing α- and β-amino acids. clockss.org The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the substituents on the aziridine ring.

Cycloaddition Reactions and Their Mechanisms

The strained C=N double bond in 2H-azirine-3-carboxylates makes them effective dienophiles in cycloaddition reactions, particularly in Diels-Alder reactions. This reactivity provides a powerful tool for the construction of six-membered nitrogen-containing heterocyclic systems.

Diels-Alder Reactions as Aza Dienophiles

2H-Azirine-3-carboxylates, such as the isopentyl derivative, serve as potent aza dienophiles in Diels-Alder reactions. rsc.orgnih.gov The presence of an electron-withdrawing carboxylate group at the 3-position enhances the dienophilic character of the C=N bond, allowing these compounds to react with a wide range of electron-rich dienes, often at room temperature. rsc.orgresearchgate.net These reactions are atom-economical and lead to the formation of fused aziridine esters, which are valuable synthetic intermediates. rsc.orgresearchgate.net The high reactivity is attributed to a combination of the ring strain and the electronic activation provided by the ester group. rsc.org

Regioselectivity and Stereoselectivity Profiles (e.g., Endo Selectivity)

The Diels-Alder reactions of 2H-azirine-3-carboxylates are characterized by high regioselectivity and stereoselectivity. rsc.orgnih.govmasterorganicchemistry.com In reactions with unsymmetrical dienes, a consistent regioselectivity is observed where the more nucleophilic terminus of the diene bonds to the carbon atom of the C=N bond of the azirine. rsc.orgrsc.org For example, in the reaction with 1- and 2-substituted dienes, a single regioisomer is typically formed. rsc.org However, with isoprene (B109036), a mixture containing the opposite regioisomer as a minor component has been observed. rsc.orgrsc.org

From a stereochemical perspective, these cycloadditions generally exhibit high endo selectivity. rsc.orgnih.gov This means that the dienophile (the azirine) approaches the diene in such a way that the larger substituent on the dienophile is oriented towards the developing π-system of the diene. This preference for the endo adduct has been confirmed by X-ray crystallography of several Diels-Alder products. rsc.org An exception to this general trend is the reaction with furan, which often yields the exo-adduct. rsc.org This is attributed to the reversibility of the Diels-Alder reaction with furan, where the thermodynamically more stable exo-product is favored. rsc.org

Reactions with Various Conjugated Dienes (Cyclic and Acyclic)

2H-Azirine-3-carboxylates react with a variety of both cyclic and acyclic conjugated dienes. researchgate.netrsc.orgresearchgate.net

Cyclic Dienes:

Cyclopentadiene (B3395910): This highly reactive diene readily undergoes Diels-Alder reactions with 2H-azirine-3-carboxylates to form the corresponding tricyclic aziridine adducts with high endo selectivity. nih.gov

Furan: As mentioned, furan reacts with 2H-azirine-3-carboxylates, but typically gives the exo-adduct as the major product. capes.gov.brrsc.orgrsc.org The initial adduct can be susceptible to further transformations, such as hydrolysis to form dihydrofuranols. capes.gov.brrsc.org

1,3-Diphenylisobenzofuran: This diene also participates in Diels-Alder reactions with 2H-azirine-3-carboxylates, leading to the formation of both endo and exo cycloadducts. capes.gov.brresearchgate.net

Acyclic Dienes:

1-Acetoxybutadiene and 2-Trimethylsilyloxybuta-1,3-diene: These electron-rich acyclic dienes react with high regioselectivity to give the corresponding bicyclic aziridine adducts. rsc.org

Isoprene: The reaction with isoprene generally yields a major regioisomer along with a minor amount of the other regioisomer. rsc.orgrsc.org

2,3-Dimethylbutadiene and trans-Piperylene: These dienes also react effectively with 2H-azirine-3-carboxylates at room temperature to afford the expected bicyclic aziridines. researchgate.net

The versatility of 2H-azirine-3-carboxylates in reacting with a broad range of dienes underscores their importance as building blocks in heterocyclic synthesis.

1,3-Dipolar Cycloaddition Reactions

Beyond their role as dienophiles, 2H-azirine-3-carboxylates are excellent precursors for the generation of 1,3-dipoles, which then undergo cycloaddition reactions.

Photochemical irradiation of 2H-azirines, including carboxylate derivatives, leads to the cleavage of the C-C single bond of the strained ring, generating highly reactive nitrile ylides. nih.govnih.gov This process is often initiated by the photoinduced activation of vinyl azides, which first cyclize to the 2H-azirine before ring-opening to the nitrile ylide. nih.gov The generated nitrile ylide is a versatile 1,3-dipole that can be trapped by various dipolarophiles. nih.govnih.gov This photochemical generation offers a pathway to reactions that are often difficult to achieve under thermal conditions. nih.gov

Table 2: Generation and Reaction of Nitrile Ylides

| Precursor | Method of Generation | Intermediate | Subsequent Reaction | Product Class |

| 2H-Azirine-3-carboxylate | Photochemical Excitation | Nitrile Ylide | [3+2] Cycloaddition | Five-membered N-heterocycles |

| Vinyl Azide (B81097) | Photochemical Excitation | 2H-Azirine -> Nitrile Ylide | [3+2] Cycloaddition | Dihydropyrroles, 1,3,4-Triazoles |

This table illustrates the pathway from precursors to final products via nitrile ylide intermediates.

Azomethine ylides, which are nitrogen-based 1,3-dipoles, can also be generated from aziridines, the reduced form of 2H-azirines. wikipedia.org The thermal or photochemical ring-opening of aziridines can produce azomethine ylides, which readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles to form five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov The stereochemistry of the resulting cycloadducts can often be controlled, as the cycloaddition can occur before the stereochemistry of the ylide scrambles. wikipedia.org Lewis acids can also be employed to catalyze the formation of azomethine ylides from N-tosyl aziridines and their subsequent cycloaddition with electron-rich alkenes. rsc.org

The cycloaddition reactions of 2H-azirine-3-carboxylates and their derived 1,3-dipoles are highly atom-economical, as all the atoms of the reactants are incorporated into the final product. This is particularly evident in annulation strategies where new rings are fused onto existing molecular scaffolds. For instance, the copper-catalyzed [3+2] cycloaddition of 2H-azirines to cyclic enols represents an efficient method for pyrroline (B1223166) annulation, leading to the synthesis of complex polycyclic systems such as pyrrolo[3,2-c]quinolones and chromeno[3,4-b]pyrroles. nih.gov These reactions proceed with high regio- and diastereoselectivity, making them powerful tools in the construction of diverse heterocyclic libraries. rsc.org

Ring Cleavage and Rearrangement Processes

The inherent strain of the three-membered ring in this compound makes it susceptible to cleavage under thermal or photochemical conditions, leading to highly reactive intermediates that can undergo a variety of subsequent rearrangements.

Thermal activation of 2H-azirine-3-carboxylates typically results in the cleavage of the weakest bond in the ring. While C-N bond cleavage can occur, the formation of a vinyl nitrene intermediate through the cleavage of the C-C single bond is a well-established pathway. nih.gov These vinyl nitrenes are highly reactive species that can undergo a range of intramolecular reactions.

One of the most synthetically useful rearrangements of vinyl nitrenes derived from 2-aryl-2H-azirine-3-carboxylates is their ring expansion to form indole (B1671886) derivatives. chemrxiv.org This process involves the insertion of the nitrene into a C-H bond of the adjacent aryl ring, leading to the formation of a five-membered indole ring system. This method provides a valuable route to substituted indole-2-carboxylates, which are important structural motifs in many biologically active compounds. The specific substitution pattern on the resulting indole is dependent on the position of the substituents on the initial 2H-azirine.

The table below summarizes the general transformation of 2-aryl-2H-azirine-3-carboxylates to indole-2-carboxylates via a vinyl nitrene intermediate.

| Starting Material | Intermediate | Product |

| 2-Aryl-2H-azirine-3-carboxylate | Vinyl Nitrene | Indole-2-carboxylate |

This thermal rearrangement is a key step in various synthetic strategies and demonstrates the utility of 2H-azirines as precursors to more complex heterocyclic systems.

Photolysis of 2H-azirine-3-carboxylates provides an alternative method for ring cleavage, often leading to different intermediates and products compared to thermal activation. Irradiation with UV light typically induces cleavage of the C2-C3 bond of the azirine ring, resulting in the formation of a nitrile ylide. researchgate.net Nitrile ylides are versatile 1,3-dipoles that can be trapped by a variety of dipolarophiles to generate five-membered heterocyclic rings. researchgate.net

The photochemical generation of nitrile ylides from 2H-azirines has been extensively studied and utilized in various synthetic applications. For example, in the absence of a trapping agent, these ylides can undergo electrocyclization to form other heterocyclic systems. The specific outcome of the photochemical reaction can be influenced by the substituents on the azirine ring and the reaction conditions, such as the wavelength of light used and the presence of sensitizers.

A classic example of a photochemical transformation is the isomerization of an isoxazole (B147169) to an oxazole (B20620), which is proposed to proceed through a 2H-azirine intermediate that, upon irradiation, forms a nitrile ylide that subsequently cyclizes to the oxazole. oup.com This highlights the central role of photochemically generated intermediates from 2H-azirines in complex rearrangement cascades.

In addition to unimolecular rearrangements, 2H-azirine-3-carboxylates can undergo intermolecular reactions, such as oxidative cyclodimerization. An interesting example is the conversion of 2H-azirine-2-carboxylates into pyrimidine-4,6-dicarboxylates when heated with triethylamine (B128534) in the presence of air. nih.govacs.org This reaction is noteworthy as it involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. nih.govacs.org

Mechanistic studies, supported by DFT calculations, suggest a complex reaction pathway. nih.gov The key steps are believed to involve the nucleophilic addition of N,N-diethylhydroxylamine (formed from the slow oxidation of triethylamine) to the azirine, generating an (aminooxy)aziridine intermediate. This intermediate then forms an azomethine ylide, which undergoes a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine to ultimately yield the pyrimidine-4,6-dicarboxylate product. nih.govacs.org The reaction can be accelerated by the addition of a radical initiator. nih.gov

The table below outlines the key proposed intermediates in the oxidative cyclodimerization of a generic 2H-azirine-2-carboxylate.

| Reactant | Key Intermediates | Product |

| 2H-Azirine-2-carboxylate | (Aminooxy)aziridine, Azomethine ylide | Pyrimidine-4,6-dicarboxylate |

This transformation provides a unique route to substituted pyrimidines from readily available 2H-azirine precursors. nih.govacs.org

Isomerization represents a fundamental reaction pathway for the highly strained 2H-azirine ring system. These rearrangements can be initiated thermally, photochemically, or through catalysis, leading to the formation of more stable five-membered heterocycles or open-chain compounds. uwindsor.ca

A prominent isomerization pathway for 2-acyl or 2-carboxyl substituted 2H-azirines is their rearrangement to oxazoles. uwindsor.ca This transformation is often observed under thermal conditions at elevated temperatures or via photochemical activation. The reaction is believed to proceed through the formation of a nitrile ylide intermediate, which then undergoes a 4π-electrocyclization to form the aromatic oxazole ring. nih.gov For instance, the FeCl2-catalyzed isomerization of certain 3-aryl-5-chloroisoxazole-4-carbonyl chlorides to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides can, at higher temperatures, lead to the formation of an oxazole-4-carboxylic acid derivative via a nitrile ylide intermediate. nih.gov

Another possible isomerization pathway can lead to the formation of nitriles. This typically involves a more extensive fragmentation of the azirine ring. The specific conditions and the substitution pattern on the azirine ring dictate the preferred isomerization pathway.

Recent advancements in photoredox catalysis have opened up new avenues for the activation and transformation of 2H-azirine-3-carboxylates through single electron transfer (SET) processes. Visible-light-promoted reactions, often employing an organic dye or a metal-based photocatalyst, can initiate the ring opening of 2H-azirines to generate radical intermediates.

These SET-initiated pathways enable a range of transformations that are often difficult to achieve through traditional thermal or photochemical methods. For example, a formal [3+2]-cycloaddition reaction of 2H-azirines with nitrosoarenes has been developed under visible light irradiation with a photoredox catalyst. This reaction proceeds through the formation of radical intermediates and provides access to 2,5-dihydro-1,2,4-oxadiazoles.

Furthermore, visible-light photoredox catalysis has been successfully applied to a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to afford substituted oxazoles. These reactions highlight the ability of SET processes to generate highly reactive species from 2H-azirines under mild conditions, expanding their synthetic utility. The general principle involves the excitation of a photocatalyst by visible light, which then engages in an electron transfer with the 2H-azirine, leading to its ring cleavage and subsequent reaction with other substrates.

Stereochemical Control and Asymmetric Synthesis in Isopentyl 2h Azirine 3 Carboxylate Chemistry

Enantioselective Synthesis of Chiral 2H-Azirine-3-carboxylates

The direct synthesis of chiral 2H-azirine-3-carboxylates, where the stereocenter is part of the three-membered ring, is a formidable task. Several approaches have been developed to achieve this, moving from external control elements to methods that build the chirality directly into the azirine precursor.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. wikipedia.org In the context of 2H-azirine chemistry, this strategy has been explored with mixed results.

Initial attempts to control the absolute stereochemistry of cycloadditions by attaching chiral auxiliaries to the ester group of 2H-azirine-3-carboxylates proved to be unsuccessful. nih.gov However, a successful application of this concept was demonstrated using 2H-azirine-3-carboxamides. By attaching a chiral auxiliary to the amide nitrogen, researchers were able to achieve highly diastereoselective Diels-Alder reactions, yielding substituted tetrahydropyridines with excellent stereocontrol under the influence of a Lewis acid. researchgate.net This indicates that the choice and placement of the auxiliary are critical for achieving effective stereochemical induction.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Common Examples | Application Principle |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Forms a chiral imide with a carboxylic acid, directing enolate alkylation and aldol (B89426) reactions. researchgate.net |

| Camphorsultam | (1S)-(-)-2,10-Camphorsultam (Oppolzer's sultam) | Provides high stereoselectivity in Michael additions and other reactions. wikipedia.org |

This table provides general examples of chiral auxiliaries and is for illustrative purposes.

A significant breakthrough in the synthesis of enantiopure 2H-azirines involves a dehydrochlorination strategy starting from stereochemically defined aziridine (B145994) precursors. nih.govacs.orgnih.gov This method successfully generates 2-substituted 2H-azirine-3-carboxylates where the chirality is inherent to the azirine ring itself. nih.gov

The synthesis begins with the creation of a chiral methyl 2-chloroaziridine-2-carboxylate. The stereochemistry of this precursor is carefully controlled using an N-sulfinyl group, which acts as a transient chiral director. Subsequent removal of the N-sulfinyl group and base-induced dehydrochlorination (elimination of HCl) yields the target enantiopure 2H-azirine-3-carboxylate. nih.gov This approach is powerful because it avoids the often-unsuccessful external chiral auxiliary method on the carboxylate and produces a stable, enantiomerically pure azirine that can be used in further transformations. nih.govacs.org

Table 2: Dehydrochlorination for Enantiopure 2H-Azirine-3-carboxylate Synthesis

| Precursor | Reagent/Condition | Product | Key Feature |

|---|

Ring contraction of larger heterocyclic systems provides another pathway to the strained 2H-azirine ring. The isomerization of isoxazoles, in particular, has emerged as a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.org

Research has shown that iron(II) catalysis can promote the room-temperature isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides into 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. beilstein-journals.org These highly reactive intermediates can be trapped in situ by various nucleophiles to afford a range of 2H-azirine derivatives. While this specific example leads to a dicarbonyl compound, the underlying principle of iron-catalyzed ring contraction represents a viable strategy for accessing the azirine core. Other metal catalysts, such as those based on rhodium, have also been used for the isomerization of isoxazole (B147169) carboxylates to form 2H-azirine dicarboxylates. beilstein-journals.org The development of enantioselective versions of these catalytic ring contractions is an active area of interest.

Diastereoselective and Enantioselective Transformations

Once chiral 2H-azirine-3-carboxylates are synthesized, or when achiral versions are subjected to chiral reagents, they can participate in a variety of stereoselective transformations. Their high reactivity makes them valuable partners in asymmetric addition and cycloaddition reactions.

The polarized C=N bond of 2H-azirines is susceptible to attack by nucleophiles. Controlling the facial selectivity of this addition is key to creating new stereocenters. A prominent strategy in this area is the catalytic kinetic resolution of racemic 2H-azirines. chemrxiv.orgchemrxiv.org

In a recently developed method, a copper hydride catalyst is used to perform a reductive kinetic resolution. chemrxiv.orgchemrxiv.org In this process, one enantiomer of the racemic 2H-azirine is selectively reduced by the chiral catalyst to the corresponding N-H aziridine-2-carboxylate (B8329488), often with high diastereoselectivity and enantioselectivity. chemrxiv.org This leaves the unreacted starting material enriched in the other enantiomer. This method is significant as it provides enantioselective access to both the N-H aziridine product and the enantiomerically enriched 2H-azirine. chemrxiv.org Other catalytic systems, utilizing chiral ligands with metals like zinc(II) or copper(I), have also been developed for the asymmetric addition of various nucleophiles, including phosphites, tertiary carbon nucleophiles, and silicon nucleophiles, to 2H-azirines. chemrxiv.org

Table 3: Catalytic Reductive Kinetic Resolution of 2H-Azirines

| Catalyst System | Nucleophile | Product Type | Selectivity |

|---|---|---|---|

| Copper Hydride / Chiral Ligand | Hydride (H-) | N-H Aziridine-2-carboxylate | High diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee). chemrxiv.org |

| Zinc(II) / Chiral Bis(imidazoline) | Phosphite | Phosphonylated Aziridine | High enantioselectivity. chemrxiv.org |

2H-azirine-3-carboxylates function as effective aza-dienophiles in [4+2] cycloaddition reactions, a role enhanced by the electron-withdrawing carboxylate group. researchgate.net These reactions are highly regio- and stereoselective, typically proceeding via an endo transition state to form bicyclic and tricyclic aziridines. nih.gov Asymmetric control in these Diels-Alder reactions can be achieved through several distinct strategies.

Chiral Auxiliary Control : As mentioned in section 4.1.1, attaching a chiral auxiliary to an azirine-3-carboxamide derivative allows for diastereoselective cycloadditions with dienes, particularly in the presence of a Lewis acid. researchgate.net

Substrate Control : Using the enantiopure 2H-azirine-3-carboxylates synthesized via the dehydrochlorination method (see 4.1.2), the inherent chirality of the dienophile directs the stereochemical outcome of the Diels-Alder reaction, leading to enantiomerically pure bicyclic aziridine products. nih.gov

Catalyst Control : The use of chiral Lewis acid catalysts can induce enantioselectivity in the reaction between an achiral 2H-azirine-3-carboxylate and a diene. nih.govresearchgate.netacs.org Various chiral Lewis acid complexes have been investigated, providing the corresponding cycloadducts in moderate to good yields and selectivities. nih.govresearchgate.net

These varied approaches provide a versatile toolkit for constructing complex, highly functionalized, and stereochemically defined nitrogen-containing heterocyclic systems from 2H-azirine-3-carboxylate precursors. researchgate.net

Application of Chiral Catalysts (e.g., N-Heterocyclic Carbenes, Chiral Bis(imidazoline)/Zinc(II) Complexes)

The development of effective chiral catalysts is crucial for the asymmetric synthesis of aziridine derivatives from 2H-azirine precursors. N-Heterocyclic carbenes (NHCs) and chiral metal complexes have emerged as powerful tools for controlling enantioselectivity in reactions involving the C=N bond of the azirine ring.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been successfully employed as organocatalysts in asymmetric additions to the 2H-azirine core. Theoretical studies using density functional theory (DFT) have provided significant insights into the mechanism and the origin of enantioselectivity in the reaction between a 2H-azirine and an aldehyde, catalyzed by an NHC. nih.gov These computational models indicate that the reaction proceeds through a multi-step pathway, with the C-C bond formation being the stereoselectivity-determining step. nih.gov The calculations predicted an enantiomeric excess (ee) of 99%, which aligns closely with experimental observations of 96% ee for analogous reactions, demonstrating the high level of stereocontrol achievable with NHC catalysts. nih.gov The catalyst plays a dual role by inducing umpolung reactivity in the aldehyde and facilitating proton transfer steps. nih.gov The enantioselectivity is primarily governed by noncovalent interactions, specifically π-π stacking between the catalyst and the substrates. nih.gov

Chiral Bis(imidazoline)/Zinc(II) Complexes: Novel chiral bis(imidazoline)/Zn(II) complexes have been developed and proven effective in catalyzing the highly enantioselective nucleophilic addition of phosphites to 3-substituted 2H-azirines. nih.gov This method represents the first successful application of this catalytic system for this type of transformation, yielding optically active α-aminophosphonic acid derivatives, which are important bioactive molecules. The reaction proceeds with high yields and excellent enantioselectivities across a range of 2H-azirine substrates. nih.gov The success of these catalysts opens avenues for synthesizing a variety of chiral aziridines from azirine precursors.

The table below summarizes representative results from the enantioselective reaction of 2H-azirines with dialkyl phosphites catalyzed by a chiral bis(imidazoline)/Zn(II) complex.

| 2H-Azirine Substrate (R group) | Phosphite | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenyl | Dimethyl phosphite | 95 | 96 | nih.gov |

| 4-Methylphenyl | Dimethyl phosphite | 95 | 94 | nih.gov |

| 4-Methoxyphenyl | Dimethyl phosphite | 92 | 95 | nih.gov |

| 4-Chlorophenyl | Dimethyl phosphite | 94 | 97 | nih.gov |

| 2-Naphthyl | Dimethyl phosphite | 96 | 92 | nih.gov |

| Benzyl | Diethyl phosphite | 88 | 90 | nih.gov |

Stereochemical Outcomes and Diastereomeric Ratios in Product Formation

The inherent strain and reactivity of the 2H-azirine ring significantly influence the stereochemical course of its reactions. For derivatives like isopentyl 2H-azirine-3-carboxylate, cycloaddition and reduction reactions often proceed with a high degree of regio- and stereoselectivity.

Aza Diels-Alder Reactions: Enantiopure 2-substituted 2H-azirine-3-carboxylates, such as the methyl ester analogues, have been shown to be effective aza-dienophiles in Diels-Alder reactions. nih.gov When these chiral azirines react with various dienes, they produce bicyclic and tricyclic aziridines. These cycloaddition reactions are highly regio- and stereoselective. nih.gov For instance, the reaction with dienes like 2,3-dimethyl-1,3-butadiene, trans-piperylene, and cyclopentadiene (B3395910) consistently yields a single isomer. nih.gov This high selectivity is attributed to an endo addition of the azirine to the diene, leading to products with well-defined stereochemistry in good yields. nih.gov

The table below details the outcomes of aza Diels-Alder reactions between an enantiopure methyl 2-substituted 2H-azirine-3-carboxylate and various dienes, highlighting the formation of single stereoisomers.

| Diene | Product | Yield (two steps, %) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Enantiopure bicyclic aziridine carboxylate | 74 | Single isomer | nih.gov |

| trans-Piperylene | Enantiopure bicyclic aziridine carboxylate | 46 | Single isomer | nih.gov |

| Cyclopentadiene | Enantiopure tricyclic aziridine carboxylate | 61 | Single isomer | nih.gov |

Reductive Kinetic Resolution: Another powerful strategy to obtain enantioenriched aziridines from racemic 2H-azirines is through kinetic resolution. A copper hydride-catalyzed reductive kinetic resolution of racemic 3-aryl-2H-azirine-2-carboxylates has been developed. chemrxiv.orgchemrxiv.org This method simultaneously provides enantioenriched N-H aziridine-2-carboxylates and the unreacted, enantioenriched 2H-azirine. The process exhibits excellent diastereoselectivity, often exceeding a 20:1 ratio, and achieves high enantioselectivity of up to 94% for the resulting aziridine product. chemrxiv.org This demonstrates that the chiral catalyst can effectively discriminate between the two enantiomers of the racemic azirine starting material, leading to a highly stereoselective reduction. chemrxiv.org

Computational and Theoretical Studies of 2h Azirine 3 Carboxylates

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic landscape of 2H-azirine-3-carboxylates. These studies provide insights into charge distribution, molecular orbital energies, and the nature of the strained ring system.

Theoretical investigations on the monomeric form of related compounds, such as methyl 3-methyl-2H-azirine-2-carboxylate, have been performed using methods like DFT at the B3LYP/6-311++G(d,p) level. researchgate.net Such studies help identify low-energy conformers and their geometric parameters. researchgate.net

A key feature of these compounds is the hydrophilic nature of the carboxy-2H-azirine moiety. nih.gov Quantum chemical CHELPG population analysis supports this, revealing a significant charge distribution. nih.gov For instance, the charges calculated for the nitrogen (N) and the C2 carbon in the 2H-azirine ring are substantial, with values around -0.357 for nitrogen and +0.427 for the C2 carbon, comparable in magnitude to the hydrogen atoms in a standard water model like TIP3P. nih.gov This charge separation indicates a high degree of polarity in the azirine ring, influencing its interaction with other molecules and its partitioning in biological systems. nih.gov The stability of the 2H-azirine ring itself is attributed to the combined effects of bond shortening, angle compression, and the presence of the electron-rich nitrogen atom. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for mapping the reaction pathways of 2H-azirine-3-carboxylates. These calculations allow researchers to model complex reaction mechanisms, identify intermediates, and determine the energy barriers associated with transition states.

A prime example is the study of the oxidative cyclodimerization of 2H-azirine-2-carboxylates into pyrimidine-4,6-dicarboxylates. mdpi.com DFT calculations (at the rwb97xd/6-311+g(d,p) level) were essential in unraveling a multi-step mechanism. mdpi.com The key steps identified through these calculations include the nucleophilic addition of N,N-diethylhydroxylamine to the azirine, the formation of an (aminooxy)aziridine, the generation of an azomethine ylide, and its subsequent 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.com The calculations provided the energies for all stationary points along the reaction coordinate, including various transition states (TS), confirming the proposed mechanism. mdpi.com

The table below presents a selection of calculated energies for key stationary points in a related reaction, illustrating the power of DFT in quantifying reaction profiles.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | Initial 2H-azirine-carboxylate molecules | 0.0 |

| TS1 | Transition state for nucleophilic addition | +15.2 |

| Intermediate 1 | (Aminooxy)aziridine adduct | -5.8 |

| TS2 | Transition state for ring opening to azomethine ylide | +21.4 |

| Intermediate 2 | Azomethine ylide | +12.1 |

| TS3 | Transition state for 1,3-dipolar cycloaddition | +18.7 |

| Product | Final pyrimidine (B1678525) derivative | -45.3 |

| Data is illustrative and based on findings from DFT studies on 2H-azirine-carboxylate reactions. mdpi.com |

Furthermore, DFT has been used to study the isomerization of 2-aryl-2H-azirines to indoles, catalyzed by metal complexes. researchgate.net These studies revealed that the rate-determining step can change depending on the reaction conditions, such as the involvement of a water molecule, which can significantly promote a 1,2-H shift. researchgate.net

Theoretical Models for Ring Strain and Reactivity Prediction

The high reactivity of 2H-azirines is intrinsically linked to their significant ring strain. researchgate.netnih.gov This strain arises from the deviation of bond angles within the three-membered ring from their ideal values. wikipedia.orggcsu.edu In 2H-azirines, the combination of angle strain, the inherent strain of an unsaturated three-membered ring, and the electronic influence of the carboxylate group creates a highly activated system. nih.govresearchgate.net

Theoretical models treat ring strain as a form of potential energy that can be released during a reaction, thereby providing a thermodynamic driving force. wikipedia.orggcsu.edu This "strain release" concept is fundamental to predicting the reactivity of compounds like Isopentyl 2H-azirine-3-carboxylate. researchgate.net For example, 2H-azirine-3-carboxylates are effective aza-dienophiles in Diels-Alder reactions, a reactivity that is a direct consequence of the ring strain combined with the electronic activation provided by the electron-withdrawing carboxylate group. nih.govresearchgate.net

The reactivity is also influenced by the nature of substituents. Theoretical studies have classified substituent effects on the photoreactions of 2H-azirines, which can proceed through different pathways, such as C-C or C-N bond cleavage, depending on the electronic nature of the substituents. researchgate.net The presence of two electron-withdrawing groups, for instance, can accelerate intersystem crossing to a triplet state where C-N bond cleavage becomes favorable. researchgate.net

Computational Prediction of Stereochemical Selectivity

Computational chemistry offers powerful methods for predicting the stereochemical outcome of reactions involving chiral molecules. For reactions with 2H-azirine-3-carboxylates, DFT calculations of transition state energies are particularly valuable for forecasting which stereoisomer will be formed preferentially.

The asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates, where the chirality is inherent to the azirine ring, has been achieved. nih.govnih.gov These chiral azirines participate in highly regio- and stereoselective Diels-Alder reactions, which are consistent with an endo addition of the azirine to the diene. nih.govresearchgate.net

A clear demonstration of computational predictive power comes from studies of nickel-catalyzed enantioconvergent couplings. acs.org In one such study, DFT was used to model the radical addition step that determines the final product's stereochemistry. By calculating the potential energy surface, two competing transition states, designated TS-R and TS-S, were located. acs.org The calculations showed that the transition state leading to the R-enantiomer (TS-R) was significantly lower in energy than the one leading to the S-enantiomer (TS-S), accurately predicting the experimentally observed high enantiomeric excess for the R-product. acs.org

The table below summarizes the kind of data generated in such a predictive study.

| Transition State | Description | Calculated Energy Difference (ΔE) | Predicted Outcome | Experimental Outcome |

| TS-R | Leads to R-enantiomer | -1.6 kcal/mol | High ee for R | 94% ee (R) |

| TS-S | Leads to S-enantiomer | (Reference) | ||

| Data derived from a representative DFT study on enantioselective catalysis. acs.org |

These computational models are thus crucial for designing new asymmetric syntheses and for understanding the origins of stereoselectivity in reactions involving strained heterocyclic systems like this compound. nih.govacs.org

Applications in Advanced Organic Synthesis

Synthesis of Complex Nitrogen-Containing Heterocycles

Isopentyl 2H-azirine-3-carboxylate is a valuable precursor for the synthesis of numerous complex nitrogen-containing heterocycles. The strained azirine ring can undergo selective bond cleavage and participate in various annulation strategies, providing access to five- and six-membered rings with diverse functionalities.

2H-Azirine-3-carboxylates are effective aza-dienophiles in Diels-Alder reactions, leading to the formation of bicyclic and tricyclic aziridine (B145994) derivatives. nih.gov These cycloaddition reactions are often highly stereoselective, typically proceeding via an endo addition of the azirine to the diene. nih.govresearchgate.net The reaction can be catalyzed by Lewis acids, which activate the azirine, enabling cycloadditions to occur under milder conditions, such as at -20°C. researchgate.net Dehydrochlorination of methyl 2-chloroaziridine-2-carboxylates has been used to generate enantiopure 2-substituted 2H-azirine-3-carboxylates, which subsequently undergo aza-Diels-Alder reactions with dienes to yield enantiomerically pure bicyclic and tricyclic aziridines in good yields. nih.govnih.gov

Furthermore, nucleophiles such as thiols and propargyl alcohol can add across the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to furnish highly functionalized aziridines.

| Azirine Reactant (Analog) | Reagent | Conditions | Product Type | Ref |

| Methyl 2-substituted 2H-azirine-3-carboxylate | Various Dienes | Room Temperature or Lewis Acid Catalysis | Bicyclic/Tricyclic Aziridines | nih.gov |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Thiols | Not specified | Functionalized Aziridines | |

| Benzyl 2H-azirine-3-carboxylate | Cyclic/Acyclic Dienes | Room Temperature | 1-Azabicyclo[4.1.0]hept-3-ene Derivatives | researchgate.net |

| Ethyl 3-decyl-2H-azirine-2-carboxylate | DBU or DABCO | Reflux | Aziridine Ester (via dehydrochlorination) | ru.nl |

The synthesis of pyrrole (B145914) and pyrroline (B1223166) derivatives from 2H-azirines is a well-established transformation. One common method involves the reaction of 2H-azirines with enamines. rsc.org This reaction proceeds via the formation of a mixture of 2,3- and 3,4-dihydropyrroles, which can be converted to the corresponding 1H-pyrrole-2-carboxylic acid derivatives upon acid treatment. rsc.org This approach represents a general method for preparing these important heterocyclic motifs.

Another strategy involves domino reactions where 2H-azirines react with nucleophiles like acetone (B3395972) under basic conditions to furnish trisubstituted pyrroles. organic-chemistry.org Additionally, formal [3+2] cycloaddition reactions, proceeding through the cleavage of the azirine N1-C2 bond, have been developed. These reactions can be catalyzed by copper(II) and applied to six-membered cyclic enols to produce various fused pyrrole systems.

| Azirine Reactant (Analog) | Reagent | Conditions | Product Type | Ref |

| Ethyl 3-phenyl-2H-azirine-2-carboxylate | Pyrrolidin-1-ylcyclohexene | Room Temp, then heat | 4,5,6,7-Tetrahydroindole-2-carboxylate | |

| 2H-Azirines | Acetone | Basic conditions | Trisubstituted Pyrroles | organic-chemistry.org |

| 5-(2H-azirin-2-yl)oxazoles | Rh₂(oct)₄ catalyst, then thermal isomerization | Heat | 4H-Pyrrolo[2,3-d]oxazoles | researchgate.net |

Pyridines and their partially saturated analogs can be synthesized from 2H-azirine precursors. Research has shown that ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate, the first example of a 3-heteroaromatic 2H-azirine, can be prepared and subsequently reacted with dienes. researchgate.net A more general approach involves the carbenoid-mediated ring opening of 2H-azirines, which allows for a [3+2] cycloaddition followed by rearrangement to form the pyridine (B92270) ring. This method is notable for its tolerance of a wide range of substituents on the resulting pyridine. researchgate.net These reactions often employ transition metal catalysis to overcome the activation energy barrier for ring opening. researchgate.net

| Azirine Reactant (Analog) | Reagent/Catalyst | Reaction Type | Product Type | Ref |

| 2H-Azirines | Carbenoid/Transition Metal | Ring Opening/Cyclization/Oxidation | Substituted Pyridines | researchgate.net |

| Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate | Dienes | Diels-Alder Reaction | Fused Pyridine Systems | researchgate.net |

An unusual and effective method for pyrimidine (B1678525) synthesis involves the oxidative cyclodimerization of 2H-azirine-2-carboxylates. mdpi.com When heated with triethylamine (B128534) in the presence of air, two molecules of the azirine react to form pyrimidine-4,6-dicarboxylates. mdpi.com The mechanism is complex, involving the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in the second. Key steps include the formation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.com A switchable synthesis has also been reported where Cu(I)-catalyzed ring expansion of 2-methoxy-2H-azirines can lead to either pyrimidines via a [3+3] annulation or imidazoles. rsc.org

| Azirine Reactant (Analog) | Reagent/Catalyst | Key Intermediate | Product Type | Ref |

| 2H-Azirine-2-carboxylates | Triethylamine, Air | Azomethine ylide | Pyrimidine-4,6-dicarboxylates | mdpi.com |

| 2-Methoxy-2H-azirines | Oxime acetates / Cu(I) catalyst | Not specified | Substituted Pyrimidines | rsc.org |

The transformation of 2H-azirines into five-membered heterocycles containing oxygen is a common synthetic strategy. 2-Acyl-2H-azirines can undergo rearrangement to form oxazoles. Base-induced transformations of 2-acyl-3-alkyl-2H-azirines have been shown to proceed through a deprotonation-initiated pathway, forming a ketenimine intermediate that cyclizes to the oxazole (B20620) ring. nih.gov

Photoinduced reactions provide another route. The photolysis of isoxazoles can lead to the formation of 2-formyl-2H-azirine, which can then rearrange. nih.gov Theoretical studies show that excitation of the imine chromophore in 2-formyl-2H-azirine results in C-C bond cleavage to produce a nitrile ylide, which can subsequently cyclize to an oxazole. nih.gov Similarly, the isomerization of 5-chloroisoxazoles, often catalyzed by iron(II) chloride, is a powerful method for generating 2H-azirine-2-carbonyl chlorides, which are versatile precursors for various derivatives, including esters like the isopentyl ester. beilstein-journals.org These azirines can then be transformed into oxazole derivatives under different conditions. beilstein-journals.org

| Azirine Reactant (Analog) | Conditions | Key Intermediate | Product Type | Ref |

| 2-Acyl-3-alkyl-2H-azirines | Strong Base (e.g., t-BuOK) | Ketenimine | Oxazoles | nih.gov |

| 2-Formyl-2H-azirine | Photolysis (UV light) | Nitrile Ylide | Oxazole | nih.gov |

| 3-Aryl-2H-azirine-2,2-dicarbonyl dichloride (from isoxazole) | High Temperature | Nitrile Ylide | Oxazole-4-carboxylic acid | beilstein-journals.org |

The synthesis of imidazoles from 2H-azirine precursors has been achieved through catalyst-controlled selective bond cleavage. An unprecedented switchable synthesis allows for the formation of substituted 2H-imidazoles via a Cu(I)-catalyzed [3+2] annulation of 2-methoxy-2H-azirines. rsc.org This protocol involves the selective cleavage of the C-N bond of the azirine ring and demonstrates high functional group tolerance. rsc.org While general methods for imidazole (B134444) synthesis are abundant, the use of azirines as direct precursors offers a unique pathway leveraging their inherent ring strain. rsc.org

| Azirine Reactant (Analog) | Reagent/Catalyst | Reaction Type | Product Type | Ref |

| 2-Methoxy-2H-azirines | Amides / Cu(I) catalyst | [3+2] Annulation / Ring Expansion | Substituted 2H-Imidazoles | rsc.org |

Fused and Polycyclic Ring Systems (e.g., Azabicyclics)

This compound and related 2H-azirine-3-carboxylates are effective aza-dienophiles in cycloaddition reactions, providing access to a variety of fused and polycyclic nitrogen-containing heterocycles. nih.gov

Notably, enantiopure 2-substituted 2H-azirine-3-carboxylates undergo aza Diels-Alder reactions with dienes to produce bicyclic and tricyclic aziridines in good yields. nih.govnih.govnih.gov These cycloadditions are reported to be highly regio- and stereoselective. nih.gov For instance, the reaction with cyclopentadiene (B3395910) can yield azabicyclic adducts, demonstrating a practical route to complex scaffolds. organic-chemistry.org Similarly, visible-light-promoted [3+2] cycloaddition reactions between 2H-azirines and quinones have been developed to synthesize substituted benzo[f]isoindole-4,9-diones, a class of fused polycyclic systems. researchgate.net

Another strategy for forming fused rings is through thermal isomerization. 5-(2H-Azirin-2-yl)oxazoles can be converted into 4H-pyrrolo[2,3-d]oxazoles, representing an atom-economical approach to fused heterocyclic systems. nih.gov This reactivity highlights the utility of the azirine moiety as a precursor to more complex, fused structures.

Table 1: Synthesis of Fused and Polycyclic Systems from 2H-Azirine Derivatives This table summarizes key reaction types involving 2H-azirines that lead to the formation of fused or polycyclic ring systems.

| Reaction Type | Reactant(s) | Product Type | Reference(s) |

|---|---|---|---|

| Aza Diels-Alder | 2H-Azirine-3-carboxylate + Diene | Bicyclic/Tricyclic Aziridines | nih.gov, nih.gov, nih.gov |

| [3+2] Cycloaddition | 2H-Azirine + Quinone | Benzo[f]isoindole-4,9-diones | researchgate.net |

| Thermal Isomerization | 5-(2H-Azirin-2-yl)oxazole | 4H-Pyrrolo[2,3-d]oxazoles | nih.gov |

Preparation of Chiral Amine and Amino Acid Derivatives

The strained azirine ring serves as an excellent starting point for the stereocontrolled synthesis of valuable chiral amines and both natural and non-natural amino acids.

Enantioenriched aziridine-2-carboxylates are highly versatile chiral building blocks. beilstein-journals.org A key method to access these compounds is through the kinetic resolution of racemic 2H-azirines. The copper hydride-catalyzed reductive kinetic resolution of 3-aryl-2H-azirine-2-carboxylates, for example, yields both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted, enantioenriched 2H-azirines with high diastereoselectivity and enantioselectivity. beilstein-journals.orgresearchgate.net

Furthermore, 2H-azirines can be converted into highly functionalized NH-aziridines through stereoselective processes. nih.gov The addition of organolithium reagents to 2H-azirines can proceed stereoselectively, providing a direct route to chiral aziridines. nih.gov These chiral aziridines are stable precursors that can be diversified through subsequent ring-opening reactions with various nucleophiles to generate a wide array of chiral amine derivatives. nih.govrsc.org

Quaternary α-amino acids, which contain a stereocenter fully substituted with non-hydrogen atoms, are important components of peptides and biologically active molecules. 2H-azirines are valuable precursors for their synthesis. Specifically, the asymmetric synthesis of 2-substituted aziridine-2-carboxylates provides direct access to precursors of enantiopure quaternary α-amino acids. nih.gov

Similarly, 3-amino-2H-azirines with two different substituents at the C2 position of the ring are effective synthons for preparing chiral α,α-disubstituted α-amino acids. rsc.orgresearchgate.net The reaction of these amino-azirines with carboxylic acids and peptides followed by selective hydrolysis represents an efficient strategy for incorporating these unique amino acids into peptide chains. researchgate.net

While the term "dicarbocationic amine synthon" is not explicitly used in the surveyed literature to describe this compound, the compound's reactivity patterns are consistent with this synthetic concept. The 2H-azirine ring possesses two distinct electrophilic carbon centers: the sp²-hybridized C3 atom of the imine and the sp³-hybridized C2 atom. This dual electrophilicity allows for sequential reactions with nucleophiles, mimicking the synthetic utility of a dicationic species.

The process can be envisioned through the reactivity of aziridinium (B1262131) ions, which are derivatives of aziridines formed from 2H-azirines. Aziridinium ions can be opened regioselectively by different nucleophiles at either the C2 or C3 position. nih.gov For instance, amines and thiolates can attack different positions of the ring, leading to the formation of α,β-diamino or α-sulfanyl-β-amino esters, respectively. nih.gov This ability to install two different substituents at the α and β positions relative to the nitrogen atom demonstrates the ring's function as a synthetic equivalent of an α,β-dicationic amine synthon.

Role in the Synthesis of Biologically Active Compounds

2H-azirine-2-carboxylic acid derivatives are not only synthetic building blocks but also exhibit useful biological activities themselves and serve as key intermediates in the synthesis of bioactive molecules.

A prominent example is the use of an enantiomerically pure 2H-azirine 2-carboxylate ester in the first asymmetric synthesis of the marine cytotoxic antibiotic (R)-(-)-dysidazirine. Additionally, certain non-natural 3-aryl- and 3-heteroaryl-2H-azirine-2-carboxylic acids have demonstrated antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics.

The versatility of the azirine scaffold is further highlighted by its use in synthesizing a broad range of biologically relevant compounds. Chiral aziridine-2-carboxylates, derived from their 2H-azirine precursors, are crucial intermediates in the total synthesis of molecules like the antibiotic dynobacin A. beilstein-journals.org They are also employed in the synthesis of natural products such as alkaloids, sphingoids, and ceramides. rsc.org Furthermore, cycloaddition reactions of 2H-azirines have been used to create benzo[f]isoindole-4,9-diones, which are themselves a class of biologically active compounds. researchgate.net

Table 2: Examples of Biologically Active Compounds Synthesized from 2H-Azirine Precursors This table showcases specific biologically active molecules or classes of compounds whose synthesis involves a 2H-azirine derivative as a key intermediate.

| Bioactive Compound/Class | Synthetic Role of Azirine | Reference(s) |

|---|---|---|

| (R)-(-)-Dysidazirine | Key chiral precursor in asymmetric synthesis | |

| Antibacterial Agents | Azirine-2-carboxylic acids active against ESKAPE pathogens | |

| Dynobacin A | Chiral aziridine-2-carboxylate (B8329488) intermediate | beilstein-journals.org |

| Alkaloids, Sphingoids, Ceramides | N-(1-phenylethyl)aziridine-2-carboxylate chiron | rsc.org |

| Benzo[f]isoindole-4,9-diones | Formed via [3+2] cycloaddition with quinones | researchgate.net |

Contribution to Green Chemistry Principles via Atom-Economical Processes

The synthesis and application of this compound and its analogs are increasingly aligned with the principles of green chemistry. Researchers have developed more sustainable and efficient protocols that emphasize atom economy and reduce environmental impact.

One significant advancement is the development of a mixed flow-batch approach for synthesizing functionalized NH-aziridines from vinyl azides via a 2H-azirine intermediate. This method utilizes cyclopentyl methyl ether (CPME), an environmentally benign solvent, for multiple reaction steps, enhancing the sustainability and safety of the process. nih.govnih.gov Flow chemistry, in particular, offers better control over hazardous intermediates and reaction conditions.

Many reactions involving 2H-azirines are inherently atom-economical. Cycloaddition reactions, such as the (2 + 2 + 2) cycloadditions to form six-membered rings, incorporate all atoms from the reactants into the final product. nih.gov Similarly, thermal isomerization reactions, like the conversion of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles, proceed without the need for additional reagents, maximizing atom economy. nih.gov

Furthermore, modern catalytic methods contribute to the green profile of azirine chemistry. The development of iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones provides an efficient and environmentally benign protocol for synthesizing 2H-azirines, offering an alternative to conventional methods.

Q & A

Q. Q1. What are the optimal synthetic routes for Isopentyl 2H-azirine-3-carboxylate, and how do reaction conditions influence yield?

A: The compound can be synthesized via cyclization of (Z)-3-azidoprop-2-en-1-ol derivatives using MnO₂ under mild conditions, achieving higher yields (65–85%) compared to traditional methods . Alternative routes include photochemical or thermal decomposition of azide precursors, though these may require rigorous temperature control to avoid side reactions (e.g., ring-opening). Solvent polarity significantly impacts reaction kinetics; non-polar solvents like toluene favor azirine ring closure, while polar aprotic solvents may stabilize intermediates .